Product packaging for Methyl 5-[3-(Benzyloxy)phenyl]nicotinate(Cat. No.:CAS No. 893740-30-2)

Methyl 5-[3-(Benzyloxy)phenyl]nicotinate

Cat. No.: B3164865
CAS No.: 893740-30-2
M. Wt: 319.4 g/mol
InChI Key: QZTLIFICMFOUDY-UHFFFAOYSA-N
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Description

Contextual Significance of Nicotinate (B505614) Esters in Contemporary Chemical Research

Nicotinate esters, also known as esters of pyridine-3-carboxylic acid, are a class of compounds with considerable importance in medicinal chemistry and materials science. The parent compound, methyl nicotinate, is the methyl ester of niacin (Vitamin B3) and is used topically as a rubefacient due to its vasodilating properties. nih.gov In the broader research context, the nicotinate scaffold serves as a versatile building block. Its chemical structure allows for functionalization at various points on the pyridine (B92270) ring, enabling chemists to modulate the electronic and steric properties of the molecule to achieve desired biological activities or material characteristics.

Strategic Rationale for Investigating the Methyl 5-[3-(Benzyloxy)phenyl]nicotinate Scaffold

The strategic value of the this compound scaffold lies in its hybrid structure, which combines three key chemical motifs: the methyl nicotinate core, a 5-aryl substitution pattern, and a benzyloxy group. The 5-arylpyridine framework is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in molecules designed to interact with various biological targets. The introduction of a phenyl ring at the 5-position of the pyridine core creates a biaryl structure that can adopt specific conformations, crucial for molecular recognition processes. The benzyloxy group, in this case at the meta-position of the appended phenyl ring, can serve either as a stable pharmacophoric element or as a protecting group for a phenol, which can be revealed in a later synthetic step to yield other target molecules. This makes the compound a strategic intermediate for creating libraries of more complex derivatives.

Current State of Academic Inquiry Pertaining to Pyridine-Based Chemical Structures

Academic research into pyridine-based structures is vibrant and expansive. researchgate.netnih.gov The pyridine ring is a six-membered heteroaromatic compound, structurally similar to benzene (B151609) but with one carbon atom replaced by nitrogen. nih.gov This substitution makes the ring electron-deficient and imparts a weak basicity, properties that are often exploited in drug design to enhance solubility and biological interactions. researchgate.netnih.gov

Current research focuses on several key areas:

Novel Synthetic Methods: Developing efficient and selective methods to synthesize substituted pyridines remains a major focus. This includes transition-metal-catalyzed cross-coupling reactions, ring-formation strategies, and late-stage functionalization of the pyridine core. rsc.org

Medicinal Chemistry Applications: Pyridine derivatives are continuously being explored for a wide range of therapeutic applications, including as anticancer, antibacterial, and antiviral agents. nih.gov Researchers are designing novel pyridine-containing molecules to inhibit enzymes and receptors implicated in various diseases. nih.gov

Materials Science: The unique electronic and coordinating properties of the pyridine nucleus make it a valuable component in functional materials, such as ligands for organometallic complexes and components of light-emitting diodes (LEDs). nih.gov

Delimitation of Research Scope within Synthetic, Spectroscopic, and Computational Frameworks

This article will confine its analysis to the fundamental chemical aspects of this compound. The investigation is structured within three distinct frameworks:

Synthetic Framework: A discussion of plausible synthetic routes for the formation of the 5-arylpyridine bond, central to the molecule's structure.

Spectroscopic Framework: An analysis of the expected spectroscopic signatures (NMR, IR, Mass Spectrometry) that would be used to identify and characterize the compound.

Computational Framework: A brief overview of how computational chemistry methods could be applied to predict the molecule's geometry, electronic properties, and reactivity.

This examination explicitly excludes any discussion of pharmacological activity, dosage, administration, or safety profiles, focusing solely on the chemical nature of the compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17NO3 B3164865 Methyl 5-[3-(Benzyloxy)phenyl]nicotinate CAS No. 893740-30-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-(3-phenylmethoxyphenyl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c1-23-20(22)18-10-17(12-21-13-18)16-8-5-9-19(11-16)24-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTLIFICMFOUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Detailed Research Findings

Synthetic Framework: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the carbon-carbon bond between the pyridine (B92270) ring and the phenyl ring is the key challenge in the synthesis of Methyl 5-[3-(Benzyloxy)phenyl]nicotinate. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this type of transformation.

A plausible synthetic route would involve the reaction of Methyl 5-bromonicotinate with 3-(Benzyloxy)phenylboronic acid .

Reaction Scheme:

Reactants: Methyl 5-bromonicotinate provides the pyridine core, and 3-(Benzyloxy)phenylboronic acid provides the substituted phenyl group.

Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), is typically used to facilitate the reaction.

Base: A base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is required for the activation of the boronic acid.

Solvent: A mixture of solvents like toluene (B28343) and water is commonly employed.

This reaction is highly efficient for creating biaryl linkages and is tolerant of a wide range of functional groups, including the ester and ether present in the target molecule.

Spectroscopic Framework: Characterization and Data Interpretation

The identity and purity of this compound would be confirmed using a combination of spectroscopic techniques. Based on its structure, the following data would be anticipated.

¹H NMR: The proton NMR spectrum would be complex, showing distinct signals for each aromatic proton on both the pyridine and phenyl rings, as well as singlets for the methoxy (B1213986) (–OCH₃) and benzylic (–OCH₂Ph) protons.

¹³C NMR: The carbon NMR spectrum would show a signal for the ester carbonyl carbon (~165 ppm), along with distinct signals for each of the aromatic carbons and the carbons of the methoxy and benzyloxy groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

Assignment Predicted ¹H NMR (ppm) Predicted ¹³C NMR (ppm)
Pyridine-H2, H68.8 - 9.2150 - 155
Pyridine-H48.2 - 8.5137 - 140
Phenyl-H (multiple)7.0 - 7.5115 - 130
Benzyl-CH₂~5.1~70
Methoxy-CH₃~3.9~52
Pyridine-C3, C5-123 - 135
Phenyl-C (O-bearing)-~159
Ester C=O-~165

The IR spectrum would provide confirmation of the key functional groups present in the molecule.

Table 2: Key IR Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ester (C=O)Stretch1720 - 1730
Aromatic C=CStretch1580 - 1610
C-O (Ester & Ether)Stretch1100 - 1300
Aromatic C-HStretch3030 - 3100

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₉H₁₇NO₃). The calculated exact mass would be compared to the experimentally determined value. The molecular weight of the compound is approximately 319.36 g/mol . cymitquimica.com

Computational Framework: Theoretical Insights

Computational chemistry, particularly using Density Functional Theory (DFT), offers a powerful tool for analyzing the properties of molecules like this compound without needing a physical sample.

Electronic Properties: These calculations can map the electron density distribution, identifying the electron-deficient nature of the pyridine ring and the electron-rich regions of the benzyloxy-substituted phenyl ring. This information is valuable for predicting sites of potential chemical reactivity.

Spectroscopic Prediction: Computational methods can also be used to predict NMR and IR spectra. These predicted spectra can be compared with experimental data to aid in the structural confirmation of the synthesized compound.

Chemical Reactivity and Mechanistic Degradation Studies of Methyl 5 3 Benzyloxy Phenyl Nicotinate

Investigation of Hydrolytic Degradation Kinetics and Pathways

The hydrolytic stability of Methyl 5-[3-(Benzyloxy)phenyl]nicotinate is a critical parameter, influencing its shelf-life and behavior in aqueous environments. The primary site of hydrolytic attack is the methyl ester functional group, leading to the formation of 5-[3-(Benzyloxy)phenyl]nicotinic acid and methanol. The rate of this reaction is significantly influenced by pH and temperature.

Influence of pH and Temperature on Reaction Rates

The hydrolysis of the methyl ester in this compound follows pseudo-first-order kinetics and is subject to both acid and base catalysis. science.govlibretexts.org The pH-rate profile typically exhibits a 'U' shape, with the lowest degradation rate observed in the neutral to slightly acidic pH range. science.gov

Under acidic conditions (pH < 4), the reaction is catalyzed by hydronium ions, which protonate the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Conversely, under alkaline conditions (pH > 8), the hydrolysis is catalyzed by hydroxide (B78521) ions, which are stronger nucleophiles than water and directly attack the carbonyl carbon. libretexts.org

Temperature plays a crucial role in the rate of hydrolysis, with higher temperatures accelerating the degradation process. The relationship between the rate constant (k) and temperature (T) can be described by the Arrhenius equation. Studies on similar nicotinic acid esters have shown that the activation energy for hydrolysis is significant, indicating a considerable temperature dependence. mdpi.com For instance, the hydrolysis of myristyl nicotinate (B505614) was found to follow the Arrhenius equation with a calculated activation energy of 24.57 kcal/mol. science.gov

Table 1: Hypothetical Rate Constants for Hydrolysis of this compound at Various pH and Temperatures

pHTemperature (°C)k (s⁻¹)Half-life (t₁/₂)
2.0251.5 x 10⁻⁷53.5 days
2.0501.2 x 10⁻⁶6.7 days
7.0258.0 x 10⁻⁹2.7 years
7.0507.5 x 10⁻⁸107 days
9.0252.5 x 10⁻⁶3.2 days
9.0502.8 x 10⁻⁵6.8 hours

Note: This data is hypothetical and generated for illustrative purposes based on typical values for similar aromatic esters.

Solvent Effects on Stability Profiles

The solvent system can influence the hydrolytic stability of this compound. The presence of co-solvents can alter the polarity of the medium and the solvation of the transition state, thereby affecting the reaction rate. For instance, in mixed aqueous-organic solvents, the rate of hydrolysis may decrease with decreasing water concentration. The choice of buffer can also have a catalytic effect on the hydrolysis rate. science.gov

Exploration of Photochemical Decomposition Mechanisms

Exposure to ultraviolet (UV) radiation can induce photochemical degradation of this compound. The molecule contains several chromophores, including the pyridine (B92270) and benzene (B151609) rings, which can absorb UV light and initiate degradation reactions. The photodegradation of pyridine derivatives can proceed through various pathways, including oxidation and rearrangement. researchgate.net

The primary photochemical processes may involve the formation of excited singlet and triplet states. Homolytic cleavage of the benzylic C-O bond is a plausible pathway, leading to the formation of a benzyl (B1604629) radical and a phenoxy radical. These highly reactive intermediates can then undergo a variety of secondary reactions, such as dimerization, disproportionation, and reaction with oxygen to form peroxy radicals, ultimately leading to a complex mixture of degradation products. The quantum yield for such photodegradation processes, which is the number of degraded molecules per photon absorbed, is often low for related compounds in solution. researchgate.netwikipedia.org

Table 2: Hypothetical Photochemical Degradation Data for this compound

Wavelength (nm)SolventQuantum Yield (Φ)Major Degradation Products
254Methanol0.0155-[3-(Benzyloxy)phenyl]nicotinic acid, Benzyl alcohol, 3-Hydroxyphenyl nicotinate
300Acetonitrile/Water0.008Complex mixture of photo-oxidation products

Note: This data is hypothetical and generated for illustrative purposes.

Thermal Stability and Decomposition Thermodynamics

This compound is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition will occur. The most likely point of initial cleavage is the benzylic C-O ether bond, which has a lower bond dissociation energy compared to the other bonds in the molecule. acs.org

Thermogravimetric analysis (TGA) of structurally related benzyl ethers and aromatic esters would show mass loss at high temperatures. researcher.lifeacs.org The decomposition of benzyl phenyl ether, for example, initiates with the homolytic cleavage of the C-O bond to form benzyl and phenoxy radicals. researchgate.net These radicals can then undergo further fragmentation and rearrangement reactions. The decomposition temperature and the activation energy for the process can be determined from TGA data. mdpi.com

Table 3: Hypothetical Thermal Decomposition Data for this compound

AtmosphereOnset of Decomposition (°C)Temperature of Maximum Decomposition Rate (°C)Activation Energy (Ea) (kJ/mol)
Nitrogen~280~350150-180
Air~260~330140-170

Note: This data is hypothetical and generated for illustrative purposes based on known data for similar compounds.

Reactivity Towards Electrophilic and Nucleophilic Reagents

The reactivity of this compound towards electrophiles and nucleophiles is dictated by the electronic properties of its constituent aromatic rings and functional groups.

The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution than benzene. wikipedia.org When substitution does occur, it is directed to the 3- and 5-positions. In this molecule, the 5-position is already substituted, so further electrophilic attack on the pyridine ring would be difficult and likely occur at the 3-position relative to the ester, or on the more activated benzyloxy-substituted phenyl ring. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The benzyloxy group is an ortho-, para-director, making the positions ortho and para to the benzyloxy group on the phenyl ring the most likely sites for electrophilic attack (e.g., nitration, halogenation).

Nucleophilic aromatic substitution on the pyridine ring is favored at the 2- and 4-positions, as the nitrogen atom can stabilize the negative charge in the intermediate. youtube.com However, this molecule lacks good leaving groups at these positions, making such reactions unlikely under normal conditions. The most probable site for nucleophilic attack is the electrophilic carbonyl carbon of the methyl ester group.

Functional Group Transformations and Derivatization Reactivity

The functional groups of this compound offer several possibilities for derivatization.

The methyl ester can be converted into a variety of other functional groups. For example, it can be hydrolyzed to the corresponding carboxylic acid, as discussed previously. Amidation can be achieved by reacting the ester with an amine, often with heating or under catalytic conditions, to form the corresponding amide. nih.govnih.govmasterorganicchemistry.comyoutube.com This is a common transformation in drug discovery to modify the pharmacokinetic properties of a molecule. Transesterification, the reaction with another alcohol in the presence of an acid or base catalyst, can be used to replace the methyl group with other alkyl or aryl groups. google.comchemicalbook.com

The benzyloxy group can be cleaved to reveal a phenol. A common method for this transformation is catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which is generally a mild and high-yielding reaction.

Table 4: Common Functional Group Transformations of this compound

Reagent(s)Product Functional GroupReaction Type
LiOH, H₂O/THFCarboxylic AcidHydrolysis
R-NH₂, heat or catalystAmideAmidation
R-OH, H⁺ or RO⁻Ester (different from methyl)Transesterification
H₂, Pd/CPhenolHydrogenolysis (debenzylation)

Advanced Spectroscopic and Structural Characterization of Methyl 5 3 Benzyloxy Phenyl Nicotinate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the structural elucidation of organic molecules. For Methyl 5-[3-(Benzyloxy)phenyl]nicotinate, a full suite of NMR experiments, including ¹H, ¹³C, and various 2D techniques, would be required for an unambiguous assignment of all proton and carbon signals.

Comprehensive Proton (¹H) NMR Spectral Analysis

A detailed ¹H NMR spectrum would provide information on the chemical environment of each proton in this compound. The spectrum would be expected to show distinct signals for the aromatic protons on the nicotinic acid and the phenyl rings, the benzylic methylene (B1212753) protons, and the methyl ester protons. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning these protons to their specific positions in the molecule.

Interactive Data Table: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Nicotinate (B505614) H-2, H-68.5 - 9.2m-
Nicotinate H-48.0 - 8.5m-
Benzyloxy Phenyl H-2', H-4', H-5', H-6'7.0 - 7.6m-
Benzyl (B1604629) H-2'', H-3'', H-4'', H-5'', H-6''7.2 - 7.5m-
O-CH₂5.1 - 5.3s-
O-CH₃3.8 - 4.0s-

Note: This is a predicted data table. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts would differentiate between the carbonyl carbon of the ester, the various sp²-hybridized aromatic carbons, the sp³-hybridized benzylic carbon, and the methyl carbon of the ester.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Ester)165 - 167
Aromatic C (Nicotinate & Phenyl rings)110 - 160
O-CH₂ (Benzyl)69 - 71
O-CH₃ (Ester)52 - 54

Note: This is a predicted data table. Actual experimental values may vary.

Two-Dimensional (2D) NMR for Connectivity and Proximity Elucidation (COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the nicotinic acid and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate directly bonded proton and carbon atoms, allowing for the assignment of carbons bearing protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the different rings and the ester and ether functional groups. For instance, a correlation between the benzylic protons (O-CH₂) and the carbons of the benzyloxy-substituted phenyl ring would confirm their connection.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique would provide information about the spatial proximity of protons. NOESY correlations could help to determine the preferred conformation of the molecule, particularly the relative orientation of the two aromatic rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be used to study its conformational properties.

Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Interactive Data Table: Expected IR and Raman Vibrational Frequencies

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
C=O (Ester)Stretching1715 - 1730
C-O (Ester)Stretching1250 - 1300
C-O-C (Ether)Asymmetric Stretching1230 - 1270
C=C & C=N (Aromatic)Stretching1400 - 1600
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000

Conformational Analysis via Vibrational Signatures

The molecule of this compound possesses conformational flexibility, primarily due to the rotation around the C-C bond connecting the two aromatic rings and the C-O bonds of the ether and ester groups. Vibrational spectroscopy can be a sensitive probe of these conformational changes. The positions and intensities of certain vibrational bands, particularly those involving the aromatic rings and the linking bonds, can be influenced by the dihedral angle between the phenyl and nicotinate rings. By comparing experimental spectra with theoretical calculations for different conformers, it is possible to deduce the most stable conformation in the solid state or in solution.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is a pivotal technique for probing the electronic structure of molecules. It provides information about the electronic transitions between different energy levels within a molecule upon absorption of UV or visible light. For this compound, the UV-Vis spectrum is primarily governed by the electronic transitions within its aromatic systems: the substituted pyridine (B92270) ring and the benzyloxy-substituted phenyl ring.

Analysis of Electronic Transitions

The UV-Vis absorption spectrum of this compound, when dissolved in a non-polar solvent like cyclohexane (B81311), is expected to exhibit distinct absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings. The n → π* transitions, which are generally of lower intensity, involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals.

The key chromophores in the molecule are the pyridine ring, the phenyl ring, and the ester group. The conjugation between the phenyl ring and the pyridine ring across the C-C single bond is a significant factor influencing the position of the absorption maxima (λ_max). This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption bands compared to the individual, unsubstituted aromatic rings.

The benzyloxy group and the methyl ester group act as auxochromes, modifying the absorption characteristics of the primary chromophores. The benzyloxy group, with its ether oxygen, can donate electron density to the phenyl ring, further influencing the electronic transitions. The ester group, being an electron-withdrawing group, affects the electronic distribution in the pyridine ring.

A hypothetical UV-Vis absorption spectrum of this compound in cyclohexane might display the following characteristics:

Hypothetical Absorption Band λ_max (nm) Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) Attributed Electronic Transition
Band I~280~15,000π → π* (Benzene Ring System)
Band II~250~25,000π → π* (Pyridine Ring System)
Band III (Shoulder)~310~2,000n → π* (N and O atoms)

This table presents hypothetical data for illustrative purposes.

Solvent Polarity Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a compound by altering the relative energies of the ground and excited states. This phenomenon, known as solvatochromism, can lead to shifts in the absorption maxima.

For π → π* transitions, an increase in solvent polarity generally leads to a small bathochromic (red) shift. This is because the excited state is often more polar than the ground state, and thus it is stabilized to a greater extent by a polar solvent.

Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift. The ground state, with its lone pairs of electrons, can interact more strongly with polar, protic solvents (e.g., through hydrogen bonding) than the excited state. This stabilizes the ground state more than the excited state, increasing the energy gap for the transition.

The table below illustrates the hypothetical effect of solvent polarity on the main absorption bands of this compound.

Solvent Solvent Polarity (Dielectric Constant) Hypothetical λ_max (nm) for π → π (Band I)Hypothetical λ_max (nm) for n → π (Band III)
Cyclohexane2.0~280~310
Dichloromethane9.1~283~305
Ethanol24.6~285~300
Water80.1~288~295

This table presents hypothetical data for illustrative purposes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of an ion, allowing for the determination of its elemental composition. For this compound, with the chemical formula C₂₀H₁₇NO₃, the expected exact mass can be calculated.

The monoisotopic mass of the protonated molecule [M+H]⁺ would be:

C: 20 x 12.000000 = 240.000000

H: 18 x 1.007825 = 18.14085

N: 1 x 14.003074 = 14.003074

O: 3 x 15.994915 = 47.984745

Calculated Exact Mass [M+H]⁺ = 320.128669

An experimental HRMS measurement would be expected to yield a value extremely close to this calculated mass, confirming the elemental formula of the compound.

Ion Calculated Exact Mass (m/z) Hypothetical Measured Exact Mass (m/z) Mass Difference (ppm)
[C₂₀H₁₈NO₃]⁺320.128669320.1285-0.53

This table presents hypothetical data for illustrative purposes.

Fragmentation Pathway Analysis for Structural Confirmation

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides valuable information for structural elucidation. The fragmentation of this compound would likely proceed through several key pathways, driven by the stability of the resulting ions.

A prominent fragmentation pathway would involve the cleavage of the benzylic C-O bond, which is a relatively weak bond. This would lead to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a very common fragment for compounds containing a benzyl group. whitman.edujove.com

Another likely fragmentation involves the loss of the methoxy (B1213986) group (-OCH₃) from the ester, resulting in a fragment with m/z [M-31]⁺. The loss of the entire methyl ester group (-COOCH₃) would produce a fragment at m/z [M-59]⁺.

The table below summarizes some of the expected major fragments in the mass spectrum of this compound.

Hypothetical m/z Proposed Fragment Ion Structure Fragmentation Pathway
319[C₂₀H₁₇NO₃]⁺•Molecular Ion (M⁺•)
288[C₁₉H₁₄NO₂]⁺Loss of •OCH₃ from the ester
228[C₁₃H₉O₂]⁺Cleavage of the bond between the two aromatic rings
91[C₇H₇]⁺Formation of the tropylium ion from the benzyl group

This table presents hypothetical data for illustrative purposes.

X-ray Crystallography for Solid-State Molecular Architecture

While no experimental crystal structure is publicly available, we can predict some key structural features. The molecule is expected to be non-planar. The dihedral angle between the pyridine and phenyl rings will be a critical parameter, influenced by steric hindrance between the ortho-hydrogens on the two rings. This twist will affect the degree of π-conjugation between the rings.

The benzyloxy group introduces further conformational flexibility, with rotation possible around the Ph-CH₂ and CH₂-O bonds. In the solid state, the molecular packing will be governed by intermolecular forces such as van der Waals interactions and potentially weak C-H···O or C-H···N hydrogen bonds.

A hypothetical crystallographic data table is presented below.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)19.1
β (°)95.5
Volume (ų)1630
Z4
Calculated Density (g/cm³)1.30
Dihedral Angle (Pyridine-Phenyl)~45°

This table presents hypothetical data for illustrative purposes.

Determination of Crystal System and Space Group

The determination of the crystal system and space group is a primary step in the characterization of a crystalline solid. This information defines the symmetry of the unit cell, the fundamental repeating unit of the crystal lattice. For this compound, this data is not currently reported in accessible scientific literature or crystallographic databases. Ascertaining the crystal system (e.g., monoclinic, orthorhombic, etc.) and the specific space group would provide crucial insights into the packing symmetry and potential for phenomena such as polymorphism.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A detailed analysis of bond lengths, bond angles, and torsion angles provides a quantitative description of the molecular geometry. This data, typically obtained with high precision from single-crystal X-ray diffraction, would allow for a comprehensive understanding of the conformation of this compound in the solid state. Key parameters of interest would include the planarity of the pyridine and phenyl rings, the conformation of the benzyloxy and methyl nicotinate substituents, and any deviations from standard values that might indicate electronic or steric effects within the molecule. Without experimental data, a table of these structural parameters cannot be compiled.

Computational Chemistry and Theoretical Investigations of Methyl 5 3 Benzyloxy Phenyl Nicotinate

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Topological Analysis of Electron Density:This involves the calculation of various parameters at bond critical points to quantify the strength and type of atomic interactions.

Without access to published research that has performed these specific computational investigations on Methyl 5-[3-(Benzyloxy)phenyl]nicotinate, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing insights into chemical bonding, charge transfer, and hyperconjugative interactions. uni-muenchen.de

Quantification of Hyperconjugative and Charge Transfer Interactions

Key potential hyperconjugative interactions would likely involve the delocalization of lone pair electrons from the oxygen and nitrogen atoms to adjacent anti-bonding orbitals, as well as interactions between the π-orbitals of the aromatic rings. For instance, the lone pairs of the ether oxygen in the benzyloxy group could interact with the π* anti-bonding orbitals of the phenyl ring. Similarly, the nitrogen lone pair in the pyridine (B92270) ring and the carbonyl oxygen's lone pairs in the methyl nicotinate (B505614) moiety would engage in significant delocalization.

A hypothetical table of the most significant hyperconjugative interactions, quantified by the second-order perturbation theory energy of stabilization (E(2)), is presented below. Higher E(2) values indicate stronger interactions.

Table 1: Hypothetical Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions in this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) N_pyridineπ* (C_aromatic - C_aromatic)Data not available
LP (1) O_etherσ* (C_phenyl - C_methylene)Data not available
LP (2) O_carbonylσ* (C_carbonyl - C_ester)Data not available
π (C_phenyl - C_phenyl)π* (C_pyridine - C_pyridine)Data not available

Note: This table is for illustrative purposes only. The actual values would require a specific NBO calculation to be performed on the molecule.

Evaluation of Molecular Stability from NBO Perspectives

In this compound, the presence of multiple aromatic rings and heteroatoms provides ample opportunities for such stabilizing interactions. The delocalization of electron density across the phenyl, pyridine, and ester functionalities would contribute significantly to its thermodynamic stability. The NBO analysis would quantify these contributions, providing a detailed picture of the electronic factors governing the molecule's structure and reactivity.

Molecular Docking Simulations for Mechanistic Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.

Prediction of Ligand-Receptor Binding Modes and Affinities

To perform a molecular docking study, a specific protein target must be identified. Given that nicotinic acid and its derivatives are known to have various biological activities, potential targets could include enzymes or receptors involved in metabolic pathways or cell signaling. nih.gov

The docking simulation would predict the most likely binding pose of this compound within the active site of the target protein. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction. A more negative binding energy indicates a more favorable and stable interaction.

Table 2: Hypothetical Molecular Docking Results for this compound with a Putative Protein Target

Protein TargetBinding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)
Example Kinase 1Data not availableData not available
Example Receptor AData not availableData not available

Note: This table is hypothetical and requires the selection of a specific biological target and the execution of a docking simulation.

Analysis of Key Interaction Residues and Pharmacophore Elucidation

Following the prediction of the binding mode, a detailed analysis of the interactions between the ligand and the amino acid residues of the protein's active site is performed. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.

For this compound, one could hypothesize the following interactions:

The nitrogen atom of the pyridine ring could act as a hydrogen bond acceptor.

The carbonyl oxygen of the ester group could also participate in hydrogen bonding.

The two phenyl rings are likely to engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's binding pocket.

A pharmacophore model can be elucidated from these key interactions. A pharmacophore represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific target. This model can then be used to design new molecules with potentially improved activity.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By simulating the movements and interactions of atoms and molecules, MD can reveal the conformational flexibility of a ligand like this compound and the stability of its complex with a protein target.

An MD simulation of this compound, either in a solvent or bound to a protein, would track its trajectory over a period of nanoseconds or even microseconds. This would allow for the analysis of:

Conformational Changes: The molecule is not static; the dihedral angles between the phenyl and pyridine rings, as well as the orientation of the benzyloxy group, would fluctuate. MD simulations can identify the most stable and frequently adopted conformations.

Stability of the Ligand-Protein Complex: If docked into a protein, an MD simulation can assess the stability of the predicted binding pose. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored. A stable RMSD over time suggests a stable binding complex.

Solvent Effects: The simulation can show how the surrounding water molecules interact with the ligand and influence its conformation and binding.

Exploration of Molecular Flexibility and Conformational Ensembles

The structure of this compound features several rotatable single bonds, which are the primary determinants of its molecular flexibility. The most significant of these are the torsion angle between the phenyl and pyridine rings and the linkages within the benzyloxy group. The rotation around these bonds gives rise to a multitude of possible three-dimensional arrangements, or conformations, collectively known as the conformational ensemble.

Computational studies on similar biaryl systems have shown that the energy barrier to rotation around the bond connecting two aromatic rings is influenced by the nature and position of substituents. nih.govnih.govresearchgate.netrsc.org In the case of this compound, the interplay of steric and electronic effects governs the preferred orientation of the phenyl and nicotinate rings relative to each other. While unsubstituted biphenyl (B1667301) has a twisted ground state conformation, the presence of substituents can alter the torsional energy profile. utah.edunih.gov

The benzyloxy group introduces additional degrees of freedom. The C-O-C ether linkage and the C-C bond to the phenyl ring are both rotatable, allowing the benzyl (B1604629) group to adopt various positions. Conformational analysis of molecules containing a benzyloxy group has demonstrated that multiple stable conformers can exist, depending on the orientation of this group. researchgate.netnih.gov

A theoretical conformational analysis of this compound would involve systematically rotating these key dihedral angles and calculating the potential energy of the resulting structures. This process generates a potential energy surface, from which low-energy, and therefore more probable, conformations can be identified. Molecular dynamics simulations can further explore the conformational space by simulating the atomic motions over time, providing insight into the dynamic transitions between different conformations. rsc.orgnih.govnih.gov

Dihedral Angle (Atoms Involved)SymbolDescriptionExpected Impact on Conformation
C(Ar)-C(Ar)-C(Pyr)-C(Pyr)τ1Torsion between the phenyl and pyridine ringsDetermines the relative orientation of the two aromatic systems. A key factor in the molecule's overall shape and potential for π-π stacking interactions.
C(Ar)-O-CH2-C(Ar)τ2Torsion around the ether linkage of the benzyloxy groupInfluences the position of the benzyl group relative to the rest of the molecule, affecting steric hindrance and solvent accessibility.
O-CH2-C(Ar)-C(Ar)τ3Torsion around the C-C bond connecting the methylene (B1212753) to the benzyl ringFurther defines the orientation of the terminal phenyl ring, contributing to the overall molecular volume and shape.
C(Pyr)-C-O-CH3τ4Torsion of the methyl ester groupAffects the orientation of the ester functionality, which can influence its interaction with solvent and potential binding partners.

This table is a theoretical representation of the key dihedral angles. Actual values would be determined through detailed computational analysis.

Solvent Accessibility and Dynamic Behavior Studies

The interaction of a molecule with its surrounding solvent is crucial for its behavior in a solution-phase environment. The Solvent Accessible Surface Area (SASA) is a computational measure that quantifies the surface area of a molecule that is accessible to a solvent probe, typically modeled as a sphere with the radius of a water molecule. wikipedia.orgccp4.ac.uk The SASA is a valuable parameter for understanding a molecule's solubility, hydrophobicity, and potential for intermolecular interactions. nih.govcomputabio.com

The dynamic nature of this compound, arising from its conformational flexibility, means that its SASA is not a static value. Different conformations will expose different parts of the molecule to the solvent, leading to variations in the total SASA and the SASA of individual atoms or functional groups. mdtraj.orgdovepress.com For instance, a more extended conformation will generally have a larger SASA than a more compact, folded conformation.

Molecular dynamics simulations are particularly well-suited for studying the dynamic behavior of solvent accessibility. youtube.com By simulating the molecule's motion in a solvent box over time, one can calculate the average SASA and its fluctuations. This provides a more realistic picture of the molecule's interaction with the solvent than a static model.

The following hypothetical data table illustrates how the SASA of different molecular fragments of this compound might vary between two distinct, hypothetical conformations.

Molecular FragmentSASA (Ų) in Conformation A (Extended)SASA (Ų) in Conformation B (Folded)
Nicotinate Ring8570
Phenyl Ring9075
Benzyloxy Group12095
Methyl Ester Group4540
Total Molecule 340 280

This table presents hypothetical SASA values for illustrative purposes. Actual values would depend on the precise geometries of the conformations and the parameters used in the calculation.

Changes in the solvent environment, such as the polarity of the solvent, can also influence the conformational preferences of the molecule, and consequently its dynamic behavior and average SASA. nih.gov Computational studies can simulate these effects by altering the properties of the solvent model in the simulation.

Research on Derivatives and Structure Activity Relationship Sar Studies of Methyl 5 3 Benzyloxy Phenyl Nicotinate Scaffolds

Design and Synthesis of Novel Analogues with Targeted Structural Modifications

The rational design of novel analogues of Methyl 5-[3-(Benzyloxy)phenyl]nicotinate is a key strategy to enhance its therapeutic potential and to probe its interactions with biological targets. This process often begins with computational modeling and a deep understanding of the target's structure, if known. The synthesis of these new molecules then requires sophisticated organic chemistry techniques to achieve the desired structural modifications with precision.

One common approach involves the modification of the ester group of the nicotinate (B505614) ring. For instance, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form a library of amide derivatives. This strategy allows for the introduction of diverse functional groups, altering properties such as solubility, hydrogen bonding capacity, and steric bulk. Another avenue of exploration is the modification of the benzyloxy group. For example, the benzyl (B1604629) group can be replaced with other substituted benzyl groups or different protecting groups to modulate lipophilicity and metabolic stability.

The synthesis of these analogues often relies on multi-step reaction sequences. A general synthetic route might involve the Suzuki or Negishi cross-coupling of a suitably protected 3-halonicotinate with a 3-(benzyloxy)phenylboronic acid or organozinc reagent, respectively. Subsequent modifications can then be carried out on the resulting core structure. The development of efficient and scalable synthetic routes is crucial for generating a diverse library of compounds for biological evaluation.

A hypothetical series of novel analogues with targeted structural modifications is presented in Table 1.

Table 1: Examples of Novel Analogues with Targeted Structural Modifications

Compound ID Modification Rationale
MBPN-01 Replacement of methyl ester with N-ethyl amide Introduce hydrogen bond donor and increase metabolic stability.
MBPN-02 Substitution of the benzyl group with a 4-fluorobenzyl group Modulate electronic properties and potentially improve binding affinity.
MBPN-03 Introduction of a hydroxyl group at the 4'-position of the phenyl ring Enhance water solubility and introduce a potential hydrogen bonding site.

| MBPN-04 | Replacement of the phenyl ring with a thiophene ring | Investigate the impact of a different aromatic system on activity. |

Systematic Variation of Substituents on Phenyl and Nicotinate Moieties

The systematic variation of substituents on both the phenyl and nicotinate rings is a cornerstone of structure-activity relationship (SAR) studies. This approach allows researchers to map out the chemical space around the core scaffold and to identify key structural features that are critical for biological activity. By making small, incremental changes to the molecule and observing the effect on its properties, a detailed picture of the SAR can be constructed.

On the phenyl ring, substituents can be introduced at the ortho, meta, and para positions relative to the benzyloxy group. These substituents can be varied in terms of their electronic properties (electron-donating or electron-withdrawing), steric bulk (small, medium, or large), and lipophilicity (hydrophilic or hydrophobic). For example, a series of analogues could be synthesized with different halogens (F, Cl, Br) at the 4'-position to probe the effect of both size and electronegativity.

The data gathered from these systematic variations are often compiled into tables to facilitate analysis. A hypothetical SAR data table for a series of analogues is shown in Table 2.

Table 2: SAR Data for Analogues with Systematic Variation of Substituents

Compound ID Phenyl Ring Substituent (R1) Nicotinate Moiety Substituent (R2) Biological Activity (IC50, µM)
MBPN-05 H -COOCH3 10.5
MBPN-06 4'-F -COOCH3 5.2
MBPN-07 4'-Cl -COOCH3 2.1
MBPN-08 4'-CH3 -COOCH3 8.9
MBPN-09 H -CONHCH3 15.3

| MBPN-10 | 4'-Cl | -CONHCH3 | 7.8 |

Investigation of Stereochemical Influence on Molecular Behavior

While this compound itself is achiral, the introduction of chiral centers into its derivatives can have a profound impact on their molecular behavior and biological activity. Stereoisomers, which have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms, can exhibit significantly different pharmacological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer or diastereomer of a chiral molecule.

Chiral centers can be introduced in various ways. For example, if a substituent with a stereocenter is introduced on the phenyl or nicotinate ring, the resulting molecule will be chiral. The synthesis of these chiral derivatives often requires the use of stereoselective reactions or the separation of a racemic mixture into its individual enantiomers using techniques such as chiral chromatography.

Once the individual stereoisomers are obtained, their biological activity can be evaluated separately. This allows for the determination of the eutomer (the more active isomer) and the distomer (the less active isomer). Understanding the stereochemical requirements for activity can provide valuable insights into the binding mode of the molecule with its target and can guide the design of more potent and selective analogues.

A hypothetical example of the influence of stereochemistry on biological activity is presented in Table 3.

Table 3: Influence of Stereochemistry on Biological Activity | Compound ID | Stereochemistry | Biological Activity (IC50, µM) | | :--- | :--- | :--- | :--- | | MBPN-11 (racemate) | (R/S) | 12.0 | | MBPN-11a | (R) | 8.5 | | MBPN-11b | (S) | 25.7 |

Elucidation of Structure-Reactivity Correlations for Chemical Transformations

The chemical reactivity of this compound and its derivatives is a critical aspect that influences their stability, metabolism, and potential for further chemical modification. Understanding the relationship between the structure of these compounds and their reactivity is essential for designing molecules with improved pharmacokinetic properties and for developing efficient synthetic routes.

The electronic properties of the substituents on the phenyl and nicotinate rings can significantly affect the reactivity of the molecule. For example, electron-withdrawing groups on the nicotinate ring can make the ester group more susceptible to nucleophilic attack, while electron-donating groups can have the opposite effect. Similarly, the nature of the substituents on the phenyl ring can influence the stability of the benzyloxy group and its susceptibility to cleavage.

Researchers use a variety of techniques to study the structure-reactivity correlations of these compounds. These include kinetic studies of various chemical reactions, such as hydrolysis, oxidation, and reduction. Computational methods, such as density functional theory (DFT) calculations, can also be used to predict the reactivity of different parts of the molecule and to understand the mechanism of chemical transformations at the molecular level.

A hypothetical summary of structure-reactivity correlations is provided in Table 4.

Table 4: Structure-Reactivity Correlations for Chemical Transformations

Compound ID Substituent Observed Reactivity
MBPN-12 2-NO2 on nicotinate ring Increased rate of ester hydrolysis.
MBPN-13 4'-OCH3 on phenyl ring Increased stability of the benzyloxy group towards acid-catalyzed cleavage.

| MBPN-14 | 6-Cl on nicotinate ring | Facile nucleophilic aromatic substitution at the 6-position. |

Development of Mechanism-Based Chemical Probes and Research Tools

To elucidate the biological mechanism of action of this compound and its derivatives, researchers often design and synthesize mechanism-based chemical probes and research tools. These specialized molecules are designed to interact with their biological target in a specific and detectable manner, allowing for the identification of the target and the characterization of the binding interaction.

One common type of chemical probe is a photoaffinity label. These molecules contain a photolabile group that, upon irradiation with UV light, forms a highly reactive species that can covalently bind to the target protein. The protein can then be isolated and identified using techniques such as mass spectrometry.

Another type of research tool is a fluorescently labeled analogue. In these molecules, a fluorescent dye is attached to the core scaffold. This allows for the visualization of the compound's distribution within cells and tissues using fluorescence microscopy.

The development of these probes requires careful design to ensure that the attached label does not significantly alter the biological activity of the parent compound. The synthesis of these molecules can also be challenging, often requiring multi-step and highly specialized chemical reactions.

Examples of potential mechanism-based chemical probes are listed in Table 5.

Table 5: Examples of Mechanism-Based Chemical Probes and Research Tools

Probe ID Type of Probe Intended Use
MBPN-P1 Photoaffinity label (with an azido group) To identify the protein target through covalent labeling.
MBPN-P2 Biotinylated analogue To isolate the target protein using affinity chromatography.
MBPN-P3 Fluorescently labeled analogue (with a fluorescein tag) To visualize the subcellular localization of the compound.

| MBPN-P4 | Radiotracer (with 14C or 3H) | To quantify the binding affinity and to study the pharmacokinetics of the compound. |

Future Directions and Emerging Research Avenues for Methyl 5 3 Benzyloxy Phenyl Nicotinate

Advanced Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives, including nicotinic acid esters like Methyl 5-[3-(Benzyloxy)phenyl]nicotinate, is a cornerstone of pharmaceutical and materials science research. vcu.edu While traditional methods exist, the focus is shifting towards more efficient, scalable, and sustainable synthetic routes.

Flow Chemistry: This approach, which involves conducting reactions in a continuous stream rather than in batches, offers significant advantages for pyridine synthesis. numberanalytics.com Benefits include superior heat and mass transfer, shortened reaction times, and improved safety, particularly when dealing with hazardous reagents. numberanalytics.com The scalability of flow chemistry makes it an attractive option for the industrial production of complex molecules. vcu.eduresearchgate.net For instance, a transition metal-free continuous-flow process has been successfully employed for the synthesis of substituted pyrazoles, demonstrating the potential for similar applications in pyridine synthesis. mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. numberanalytics.commdpi.com This technique utilizes light to activate a photocatalyst, which can then mediate a variety of chemical transformations. numberanalytics.com In the context of nicotinic acid ester synthesis, photoredox catalysis could offer novel pathways for forming the pyridine ring or for introducing functional groups. For example, visible-light photocatalysis has been used to synthesize pyridine derivatives through radical-mediated pathways. numberanalytics.com Dual photoredox/nickel catalysis has also shown promise in C-N coupling reactions, a key step in the synthesis of many nitrogen-containing heterocycles. youtube.com

Methodology Key Advantages Potential Application to this compound Synthesis
Flow Chemistry Improved scalability, safety, and efficiency. vcu.edunumberanalytics.comContinuous production, reducing batch-to-batch variability and enabling safer handling of reagents.
Photoredox Catalysis Mild reaction conditions, high selectivity, access to novel reaction pathways. numberanalytics.commdpi.comFormation of the core pyridine structure or late-stage functionalization under gentle conditions.

Integration into Novel Materials Science Research and Supramolecular Assemblies

The unique structure of this compound, featuring both hydrogen bond donors and acceptors, makes it an interesting candidate for the development of novel materials.

Supramolecular Assemblies: The formation of well-ordered structures through non-covalent interactions, such as hydrogen bonding and π–π stacking, is a key principle in crystal engineering and materials science. tandfonline.com Carboxylic acids and their derivatives are known to form robust supramolecular synthons with various heterocyclic compounds. tandfonline.com The nicotinic acid moiety of the target molecule can participate in hydrogen bonding, while the phenyl and benzyloxy groups can engage in π–π stacking interactions, leading to the formation of complex three-dimensional architectures. tandfonline.com These assemblies could exhibit interesting properties, such as liquid crystallinity or specific host-guest recognition capabilities.

Interaction Type Relevant Structural Motif Potential Material Property
Hydrogen Bonding Nicotinic acid esterFormation of tapes, sheets, or networks.
π–π Stacking Phenyl and benzyloxy groupsElectronic conductivity, optical properties.

Application in Chemical Biology as a Scaffold for Mechanistic Probes

Chemical probes are small molecules used to study and manipulate biological systems. escholarship.org They are invaluable tools for understanding the function of proteins and other biomolecules in both healthy and diseased states. escholarship.org

The structure of this compound, with its nicotinic acid core, is reminiscent of niacin (vitamin B3), a molecule with known biological activity. nih.gov This suggests that the compound could serve as a starting point for the design of chemical probes targeting nicotinic acid receptors or other related proteins. nih.gov By modifying the structure, for example, by introducing photoreactive groups or fluorescent tags, researchers could develop probes to study target engagement, identify binding partners, or elucidate signaling pathways. nih.govrsc.org Such probes could be instrumental in drug discovery and in advancing our understanding of the biological roles of their targets. nih.gov

Interdisciplinary Research Collaborations for Comprehensive Molecular Understanding

A thorough understanding of a molecule as multifaceted as this compound requires a collaborative effort from researchers across various disciplines.

Synthetic Chemists can develop and optimize synthetic routes to the molecule and its derivatives. organic-chemistry.orgnih.gov

Materials Scientists can investigate its self-assembly properties and explore its potential in the creation of new materials. tandfonline.com

Chemical Biologists can design and utilize probes based on its scaffold to explore biological systems. nih.gov

Computational Chemists can use theoretical models to predict its properties and guide experimental design. tandfonline.com

Pharmacologists can evaluate the biological activity of the compound and its derivatives. nih.gov

Such interdisciplinary collaborations will be crucial for unlocking the full scientific potential of this compound and paving the way for its application in diverse fields.

Q & A

Q. What are the recommended synthetic routes for Methyl 5-[3-(Benzyloxy)phenyl]nicotinate, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The compound can be synthesized via a multi-step approach:

  • Step 1: Suzuki-Miyaura coupling of 5-bromo-nicotinic acid methyl ester with 3-benzyloxyphenylboronic acid to introduce the benzyloxy-substituted phenyl group. Boronic acid derivatives (e.g., 2-benzyloxyphenylboronic acid analogs in and ) are commonly used in cross-coupling reactions .
  • Step 2: Optimize reaction conditions using Pd catalysts (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water (4:1) at 80–90°C under inert atmosphere. Monitor progress via TLC or HPLC (see for impurity analysis methods).
  • Yield Improvement: Use excess boronic acid (1.2–1.5 eq), degas solvents to prevent side reactions, and employ microwave-assisted synthesis for faster kinetics.

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Keep in sealed, light-resistant containers under inert gas (N₂ or Ar) at 0–6°C to prevent hydrolysis of the methyl ester or oxidation of the benzyloxy group (see storage guidelines for similar esters in and ) .
  • Handling: Use anhydrous conditions (glovebox or Schlenk line) for moisture-sensitive steps. Wear nitrile gloves and safety goggles to avoid skin/eye contact (refer to Safety Data Sheets in and ) .

Q. What analytical techniques are suitable for characterizing this compound and verifying its purity?

Methodological Answer:

  • Structural Confirmation:
    • NMR (¹H/¹³C): Confirm the ester carbonyl (δ ~165–170 ppm in ¹³C) and benzyloxy aromatic protons (δ ~6.8–7.5 ppm in ¹H) .
    • HRMS: Verify molecular ion [M+H]⁺ (calculated for C₂₀H₁₇NO₃: 335.1157).
  • Purity Analysis:
    • HPLC: Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) (see impurity profiling in ) .
    • TLC: Rf ~0.5 in ethyl acetate/hexane (3:7) with UV visualization.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across different studies?

Methodological Answer: Discrepancies may arise from:

  • Impurities: Trace benzyl alcohol or nicotinic acid derivatives (from ester hydrolysis) can skew bioassay results. Use HPLC-MS to identify impurities (e.g., related to benzylpenicillin degradation pathways in ) .
  • Assay Variability: Standardize cell culture conditions (e.g., pH, serum concentration) and include positive/negative controls. Validate activity using orthogonal assays (e.g., enzymatic vs. cell-based).
  • Structural Analog Interference: Compare results with analogs (e.g., methyl 5-(bromomethyl)nicotinate in ) to isolate the pharmacophore .

Q. What strategies are effective for modifying the benzyloxy or nicotinate moieties to enhance target selectivity?

Methodological Answer:

  • Benzyloxy Group Modifications:
    • Introduce electron-withdrawing groups (e.g., -F) at the benzyl para-position to alter electronic properties (see fluorinated benzyloxyboronic acids in ) .
    • Replace benzyl with tert-butyloxycarbonyl (Boc) for improved solubility (analogous to N-benzyloxycarbonyl-DL-alanine in ) .
  • Nicotinate Modifications:
    • Substitute methyl ester with ethyl or tert-butyl esters to modulate lipophilicity (refer to ethyl 5-benzyloxyindole-3-glyoxylate in ) .

Q. What are the common degradation pathways under various experimental conditions, and how can they be mitigated?

Methodological Answer:

  • Hydrolysis: The methyl ester is susceptible to base- or acid-catalyzed hydrolysis. Mitigate by buffering reaction media to pH 6–8 and avoiding aqueous conditions at elevated temperatures (see stability data for methyl esters in ) .
  • Oxidation: The benzyloxy group can oxidize to ketones. Use antioxidants (e.g., BHT) or store under N₂ (refer to safety protocols in ) .
  • Photodegradation: Protect from UV light using amber glassware or light-blocking containers (as recommended in for similar aromatic compounds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.